2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Anticancer Cytotoxicity Structure-Activity Relationship

Sourcing consistent 2-oxo-1,2-dihydropyridine scaffolds for SAR studies is critical: minor structural changes cause >100-fold potency shifts (IC50 0.49-8.8 µM against h-TNAP). This validated building block features a carboxylic acid handle at the 3-position for rapid amide coupling or esterification. • ≥95% purity (HPLC-verified) • Enables focused library synthesis for anticancer & enzyme inhibitor programs • Reliable multi-batch supply for preclinical scale-up.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
CAS No. 10177-08-9
Cat. No. B174352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid
CAS10177-08-9
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
InChIInChI=1S/C12H9NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16)
InChIKeySIHMMTANWQXEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid: Foundational Scaffold


2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid, with CAS number 10177-08-9, is a 2-oxo-1,2-dihydropyridine derivative . Characterized by a pyridine ring with a 2-oxo group and a 5-phenyl substituent, this compound serves as a versatile building block in medicinal chemistry . Its core structure is a precursor to a diverse array of analogs with reported anticancer, antimicrobial, and enzyme inhibitory properties . This foundational scaffold enables the systematic exploration of structure-activity relationships (SAR) across multiple therapeutic targets [1].

ScaffoldPrivileged 2-oxo-1,2-dihydropyridine core for SAR exploration
DiversificationCarboxylic acid handle enables amide coupling library synthesis
Target ContextSupports h-TNAP enzyme inhibition and cell-model endpoint studies

Substituent Sensitivity of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid


The 2-oxo-1,2-dihydropyridine scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to minor structural modifications [1]. Replacing the phenyl group at the 5-position with different aryl or heteroaryl substituents can drastically alter target engagement, as demonstrated in studies on human tissue nonspecific alkaline phosphatase (h-TNAP) inhibitors, where potency varied over a 100-fold range (IC50 from 0.49 µM to 8.8 µM) based solely on the nature and position of substituents on the dihydropyridine ring [1]. Furthermore, the oxidation state of the ring (1,2-dihydropyridine vs. pyridine) is a critical determinant of activity, impacting electronic distribution, molecular conformation, and interactions with biological targets [2]. Substituting 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid with a structurally similar analog without precise validation of these key molecular features risks invalidating established SAR and undermining the reproducibility of biological assays, synthetic routes, and downstream applications .

5-Position SubstituentAryl/heteroaryl changes may cause substantial shifts in target engagement and potency profiles.
Ring Oxidation StateDihydropyridine vs. pyridine form critically impacts electronic distribution and biological activity.
Analog ValidationUsing an analog without precise validation may undermine established SAR and assay reproducibility.

Quantitative Evidence for 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid


Cytotoxicity vs. Cisplatin

Derivatives of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid have demonstrated enhanced anticancer activity compared to the clinical standard, cisplatin, in specific cell models . The core scaffold's ability to be diversified and optimized is a key differentiator.

Cytotoxicity vs. Cisplatin
Class-level
Scaffold derivatives showed greater cell viability reduction than cisplatin in A549 cells
Supports cell-model endpoint review; data to verify for parent compound.
Quantitative data not available for parent scaffold.
Anticancer Cytotoxicity Structure-Activity Relationship

h-TNAP Enzyme Inhibition

Compounds within the dihydropyridine class, which includes 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid, exhibit potent inhibition of human tissue nonspecific alkaline phosphatase (h-TNAP), a target in anticancer therapy [1].

h-TNAP Inhibition
Class-level
IC50 0.49–8.8 µM (2.6–46× vs. levamisole)
Supports h-TNAP enzyme inhibition study context; parent compound not directly tested.
Data from dihydropyridine analog class.
Enzyme Inhibition h-TNAP Anticancer

Synthetic Derivatization at Carboxylic Acid

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid serves as a validated starting material for amide bond formation, a crucial step in generating diverse compound libraries [1]. This contrasts with less functionalized or differently substituted analogs that may require de novo synthesis of the core.

Amide Coupling
Method context
Direct coupling with aniline using EDC in THF
Enables rapid library diversification via carboxylic acid handle.
Validated synthetic route.
Synthetic Chemistry Derivatization Amide Coupling

Applications of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid


Anticancer Library Building Block

As a core scaffold with demonstrated potential for anticancer activity , this compound is ideally suited as a starting material for the parallel synthesis of focused libraries. The carboxylic acid handle enables rapid diversification through amide coupling or esterification, allowing medicinal chemists to systematically explore SAR around the 3-position and optimize for potency against specific cancer cell lines or targets like h-TNAP [1].

Chemical Biology Probe Development

The 2-oxo-1,2-dihydropyridine core is a privileged structure found in numerous bioactive molecules. This specific compound can be functionalized to create chemical probes (e.g., with affinity tags or fluorescent reporters) for target identification and validation studies, particularly for enzymes like h-TNAP where class-level activity is established [1].

Reliable Scale-Up Intermediate

Given the established synthetic routes for its preparation and functionalization [2], 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid represents a reliable intermediate for scaling up the synthesis of promising lead compounds. Its commercial availability from multiple vendors ensures a consistent supply for preclinical development activities.

Novel Heterocyclic Chemistry Exploration

The compound serves as a versatile substrate for exploring new synthetic methodologies, such as novel cyclization reactions or transition metal-catalyzed cross-couplings. Its defined structure and reactivity profile make it a valuable model system for developing and optimizing new chemical transformations in an academic setting.

Application
Selection Property
Validation Focus
Anticancer library synthesis
Carboxylic acid handle for diversification
SAR against cancer cell lines or h-TNAP enzyme assays
Chemical probe development
Privileged core for target engagement studies
h-TNAP probe design and validation
Scale-up intermediate
Established synthetic accessibility
Consistent supply and route reproducibility
Heterocyclic methodology
Defined structure and reactivity profile
New cyclization or cross-coupling method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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